Methyl 4-{[4-(benzyloxy)phenyl]amino}-6-chloroquinoline-2-carboxylate
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Description
Methyl 4-{[4-(benzyloxy)phenyl]amino}-6-chloroquinoline-2-carboxylate is a useful research compound. Its molecular formula is C24H19ClN2O3 and its molecular weight is 418.88. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies and Applications
Preparation and Synthesis Techniques : A range of studies detail the synthetic routes for creating chloroquinoline derivatives and their applications in medicinal chemistry. For example, research on the preparation of 4-substituted 3-amino-2-chloropyridines demonstrates a methodological foundation for synthesizing chloroquinoline analogues, which can be applied to Methyl 4-{[4-(benzyloxy)phenyl]amino}-6-chloroquinoline-2-carboxylate (Bakke & Říha, 2001). Additionally, research on the iron-catalyzed ortho-alkylation of carboxamides showcases techniques that could be relevant for functionalizing chloroquinoline derivatives (Fruchey, Monks, & Cook, 2014).
Chemical Reactions and Transformations : The exploration of reactions leading to the synthesis of new series of Pyridine and fused Pyridine derivatives provides insights into the chemical transformations that chloroquinoline compounds can undergo, offering a pathway for the creation of diverse and potentially biologically active molecules (Al-Issa, 2012).
Potential Pharmacological Activities
Antimicrobial Activities : Studies on quinazolinone and quinoline derivatives reveal their potential antimicrobial activities. For instance, research into the synthesis and evaluation of antimicrobial activities of 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones highlights the antimicrobial potential of chloroquinoline derivatives, suggesting that this compound could also possess similar activities (Patel & Shaikh, 2011).
Synthetic Applications in Medicinal Chemistry : The development of novel synthetic routes for complex molecules like this compound is crucial for advancing medicinal chemistry. Research on the palladium-catalyzed functionalization of unactivated sp3 C-H bonds under mild reaction conditions demonstrates innovative approaches to constructing biologically relevant molecules, potentially including quinoline derivatives (Feng, Wang, Landgraf, Liu, & Chen, 2010).
Properties
IUPAC Name |
methyl 6-chloro-4-(4-phenylmethoxyanilino)quinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O3/c1-29-24(28)23-14-22(20-13-17(25)7-12-21(20)27-23)26-18-8-10-19(11-9-18)30-15-16-5-3-2-4-6-16/h2-14H,15H2,1H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYVJBJGYXPTDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C(C=C2)Cl)C(=C1)NC3=CC=C(C=C3)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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